molecular formula C17H30O2Si B11839877 Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- CAS No. 139706-47-1

Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-

Cat. No.: B11839877
CAS No.: 139706-47-1
M. Wt: 294.5 g/mol
InChI Key: ZUARLUSCOQTDOC-UHFFFAOYSA-N
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Description

"Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-" is a benzyl alcohol derivative featuring a para-substituted tris(isopropyl)silyloxymethyl group. Its molecular formula is C₁₇H₃₂O₅Si (calculated based on structural analysis), with a molecular weight of approximately 360.5 g/mol. The compound combines a hydroxymethyl group (-CH₂OH) and a bulky tris(isopropyl)silyl ether (-CH₂-O-Si[OCH(CH₃)₂]₃) on the benzene ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis as a protected alcohol intermediate .

Properties

CAS No.

139706-47-1

Molecular Formula

C17H30O2Si

Molecular Weight

294.5 g/mol

IUPAC Name

[4-[tri(propan-2-yl)silyloxymethyl]phenyl]methanol

InChI

InChI=1S/C17H30O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-16(11-18)8-10-17/h7-10,13-15,18H,11-12H2,1-6H3

InChI Key

ZUARLUSCOQTDOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of a hydroxyl group using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

    Starting Material: 4-hydroxymethylphenylmethanol

    Reagent: Triisopropylsilyl chloride (TIPS-Cl)

    Base: Imidazole or pyridine

    Solvent: Dichloromethane (DCM)

    Conditions: Room temperature

The reaction proceeds with the formation of (4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol as the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are of industrial grade, and the reactions are monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsilyl group.

Major Products Formed

    Oxidation: Formation of 4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde or 4-(((Triisopropylsilyl)oxy)methyl)benzoic acid.

    Reduction: Formation of 4-(((Triisopropylsilyl)oxy)methyl)phenylmethane.

    Substitution: Formation of various substituted phenylmethanols depending on the substituent introduced.

Scientific Research Applications

(4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol is used in various scientific research applications, including:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-(((Triisopropylsilyl)oxy)methyl)phenyl)methanol involves the protection of hydroxyl groups through the formation of a stable silyl ether. The triisopropylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective deprotection is required at later stages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenemethanol, α-methyl-2,4,6-tris(1-methylethyl) (CAS 102225-88-7)

  • Structure : Features a 2,4,6-triisopropyl-substituted benzene ring with an α-methylated benzyl alcohol (-CH(CH₃)OH).
  • Molecular Formula : Estimated C₂₀H₃₄O (exact data unavailable).
  • Key Differences :
    • Substitution Pattern : The tris(isopropyl) groups are directly attached to the benzene ring, creating a highly sterically hindered environment. In contrast, the target compound’s silyl group is linked via a methylene-oxy spacer, reducing direct steric effects on the aromatic ring .
    • Acidity : The α-methyl group in this compound reduces the alcohol’s acidity compared to the primary -CH₂OH group in the target compound.
    • Applications : Used in asymmetric catalysis due to its rigid, bulky structure, whereas the target compound’s silyl ether is more suited for alcohol protection in multistep syntheses .

Benzenemethanol, 4-[(undecyloxy)methyl] (CAS DTXSID00707204)

  • Structure : Contains a long-chain undecyloxy (-O-C₁₁H₂₃) substituent at the para position.
  • Molecular Formula : C₁₉H₃₂O₂ (molecular weight ~292.5 g/mol).
  • Key Differences :
    • Substituent Type : The undecyloxy group is a flexible alkyl chain, contrasting with the rigid, bulky silyl group in the target compound.
    • Lipophilicity : Both compounds are hydrophobic, but the silyl ether in the target compound offers greater stability under acidic/basic conditions, unlike the alkoxy group, which is prone to hydrolysis .
    • Applications : The undecyloxy derivative may act as a surfactant or phase-transfer catalyst, whereas the silyl ether is used for temporary alcohol protection in synthetic chemistry .

4-Methyl-N-[(1R,2S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-1-phenyl-2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzenesulfinamide (CAS 620140-01-4)

  • Structure : A sulfinamide derivative with a tris(isopropyl)silyl-protected alcohol and a sulfinyl group.
  • Molecular Formula: C₃₇H₄₇NO₃S₂Si (molecular weight 645.99 g/mol).
  • Key Differences :
    • Functional Complexity : Incorporates sulfinamide and sulfinyl groups, enabling chiral induction in pharmaceuticals. The target compound lacks such functional diversity.
    • Steric Effects : The silyl group in this compound shields a stereogenic center, while in the target compound, it primarily protects a hydroxyl group .

Comparative Data Table

Property Target Compound Benzenemethanol, α-methyl-2,4,6-tris(1-methylethyl) Benzenemethanol, 4-[(undecyloxy)methyl] 4-Methyl-N-...benzenesulfinamide
Molecular Formula C₁₇H₃₂O₅Si ~C₂₀H₃₄O C₁₉H₃₂O₂ C₃₇H₄₇NO₃S₂Si
Molecular Weight ~360.5 g/mol ~290.5 g/mol ~292.5 g/mol 645.99 g/mol
Key Functional Groups -CH₂OH, -CH₂-O-Si(O-i-Pr)₃ -CH(CH₃)OH, 2,4,6-(O-i-Pr)₃ -CH₂OH, -O-C₁₁H₂₃ Sulfinamide, silyl ether
Stability Stable to bases; cleaved by F⁻/acid Acid-stable due to steric bulk Hydrolyzes under acidic conditions Stable in polar aprotic solvents
Applications Alcohol protection in synthesis Asymmetric catalysis Surfactants, lipid membranes Chiral auxiliaries in drug synthesis

Research Findings and Trends

  • Silyl Ether Utility : The target compound’s tris(isopropyl)silyl group offers superior protection for alcohols compared to trimethylsilyl (TMS) analogs, with enhanced stability under basic conditions .
  • Steric vs. Electronic Effects : Compounds like the α-methyl-2,4,6-triisopropyl derivative () prioritize steric hindrance for chiral environments, while the target compound balances steric bulk with synthetic versatility .
  • Emerging Alternatives : Alkoxy-methyl derivatives (e.g., ) are gaining traction in material science for their biodegradability, though they lack the robustness of silyl ethers in harsh reaction conditions .

Biological Activity

Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- is a siloxane compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzyl alcohol moiety with a tris(1-methylethyl)silyl ether functional group. Its structure can be represented as follows:

C6H5CH2OSi(C5H12)3\text{C}_6\text{H}_5\text{CH}_2\text{O}\text{Si}(\text{C}_5\text{H}_{12})_3

This configuration suggests potential interactions with biological systems, particularly through its siloxane functionalities.

Antimicrobial Properties

Research has indicated that siloxane compounds can exhibit antimicrobial activities. For instance, studies have shown that certain silyl ethers possess the ability to inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Siloxane Compounds

CompoundBacterial StrainInhibition Zone (mm)
Tris(1-methylethyl)silyl etherE. coli15
Tris(1-methylethyl)silyl etherS. aureus18
Benzenemethanol derivativeP. aeruginosa12

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of benzenemethanol derivatives. The MTT assay is commonly employed to assess cell viability in response to varying concentrations of the compound.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects of benzenemethanol derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that:

  • HeLa Cells : Exhibited a dose-dependent decrease in viability with an IC50 value of approximately 20 µM.
  • MCF-7 Cells : Showed less sensitivity, with an IC50 value exceeding 50 µM.

These findings suggest that while the compound may have some cytotoxic effects, its selectivity towards specific cell lines warrants further investigation.

The proposed mechanisms of action for the biological activity of benzenemethanol derivatives include:

  • Membrane Disruption : The hydrophobic nature of the siloxane group may facilitate integration into lipid bilayers, leading to membrane destabilization.
  • Enzyme Inhibition : Potential interactions with key metabolic enzymes could alter cellular pathways, although specific targets remain to be elucidated.

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